molecular formula C18H23NO5 B4162772 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione

Cat. No.: B4162772
M. Wt: 333.4 g/mol
InChI Key: AHVFYDVTOGVYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes an allyl group, a methoxyphenoxy group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 4-allyl-2-methoxyphenol, which is then reacted with butyl bromide to form 4-(4-allyl-2-methoxyphenoxy)butane. This intermediate is further reacted with maleic anhydride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione can undergo several types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The carbonyl groups in the pyrrolidinedione core can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione is not well-studied. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxyphenoxy group and the pyrrolidinedione core could play crucial roles in its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-2-methoxyphenol: A simpler compound with similar functional groups.

    4-(4-allyl-2-methoxyphenoxy)butane: An intermediate in the synthesis of the target compound.

    2,5-pyrrolidinedione: The core structure of the target compound.

Uniqueness

1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-3-6-14-7-8-15(16(13-14)22-2)23-11-4-5-12-24-19-17(20)9-10-18(19)21/h3,7-8,13H,1,4-6,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVFYDVTOGVYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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